![molecular formula C8H13N5O2 B7569342 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid](/img/structure/B7569342.png)
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid, also known as MTPCA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTPCA is a tetrazole-containing amino acid derivative that has been synthesized through various methods.
作用機序
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). COX-2 is involved in the production of inflammatory mediators, while MAO is involved in the breakdown of neurotransmitters. Inhibition of these enzymes by 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid may lead to a reduction in inflammation and an increase in neurotransmitter levels, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties. Additionally, 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to increase the levels of certain neurotransmitters, including dopamine and serotonin. 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has several advantages for lab experiments, including its high purity and stability. However, 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid may be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid may vary depending on the concentration and duration of treatment, which may require careful optimization of experimental conditions.
将来の方向性
There are several future directions for research on 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods for 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid. Another direction is the exploration of the potential use of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid in the treatment of other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid and to optimize its therapeutic potential.
合成法
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 1-methylpiperidine-4-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with triphenylphosphine. Another method involves the reaction of 1-methylpiperidine-4-carboxylic acid with tert-butyl nitrite, followed by the addition of sodium azide and subsequent reduction with triphenylphosphine. These methods have been optimized for high yields and purity of 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid.
科学的研究の応用
1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. Additionally, 1-(1-Methyltetrazol-5-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.
特性
IUPAC Name |
1-(1-methyltetrazol-5-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-12-8(9-10-11-12)13-4-2-6(3-5-13)7(14)15/h6H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZBBRJGJACSDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。